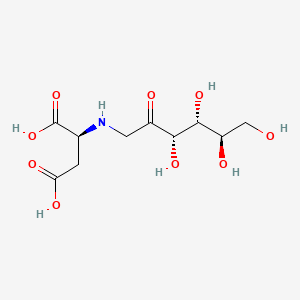

1-Deoxy-1-(L-aspartyl)-D-fructose

描述

1-Deoxy-1-(L-aspartyl)-D-fructose is a compound that combines the amino acid L-aspartic acid with the sugar D-fructose

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-Deoxy-1-(L-aspartyl)-D-fructose typically involves the condensation of L-aspartic acid with D-fructose. This reaction can be catalyzed by various agents, including acids or enzymes, under controlled conditions to ensure the formation of the desired product. The reaction conditions, such as temperature, pH, and solvent, play a crucial role in the yield and purity of the compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to produce the compound efficiently, followed by purification steps to isolate the product from the fermentation broth.

化学反应分析

Types of Reactions: 1-Deoxy-1-(L-aspartyl)-D-fructose can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of reduced derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Various reagents, including halogens and nucleophiles, can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines.

科学研究应用

Food Chemistry

Role in the Maillard Reaction

1-Deoxy-1-(L-aspartyl)-D-fructose serves as a model compound for studying the Maillard reaction, a complex series of reactions that occur during food processing and cooking. This reaction is crucial for developing flavor, aroma, and color in food products. The compound's structural simplicity allows researchers to isolate specific aspects of these reactions without the complexities associated with whole food systems.

Impact on Nutritional Properties

Research indicates that Amadori compounds, including this compound, may influence the nutritional quality of foods. They can affect the digestibility and bioavailability of nutrients, which is essential for understanding how food processing impacts health outcomes.

Health Implications

Antioxidant Properties

Studies suggest that this compound may exhibit antioxidant properties, potentially protecting cells from oxidative stress. This characteristic is significant in the context of aging and chronic diseases, where oxidative damage plays a critical role.

Glycation Processes and Diabetes Management

The compound is involved in glycation processes that can affect protein function and stability. Research has indicated that derivatives of fructosamines, including this compound, could serve as biomarkers for glycemic control in diabetes management. Understanding these interactions could lead to improved strategies for monitoring and managing diabetes.

Biochemical Research

Metabolic Pathways

Investigations into the metabolic pathways involving this compound reveal its potential influence on glucose metabolism. The compound's interactions with proteins may affect metabolic regulation, making it an important subject for research aimed at understanding metabolic disorders.

Case Studies and Experimental Research

Several case studies have explored the effects of this compound on various biological systems. For instance, research has focused on its role in modulating inflammatory responses and its potential applications in developing therapeutic agents for age-related diseases .

作用机制

The mechanism of action of 1-Deoxy-1-(L-aspartyl)-D-fructose involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

相似化合物的比较

1-Deoxy-1-(L-aspartyl)-D-fructose can be compared with other similar compounds, such as:

1-Deoxy-1-(L-glutamyl)-D-fructose: Similar in structure but with L-glutamic acid instead of L-aspartic acid.

1-Deoxy-1-(L-alanyl)-D-fructose: Contains L-alanine instead of L-aspartic acid.

1-Deoxy-1-(L-phenylalanyl)-D-fructose: Contains L-phenylalanine instead of L-aspartic acid.

These compounds share similar chemical properties but differ in their specific functional groups, leading to variations in their reactivity and applications. The uniqueness of this compound lies in its specific combination of L-aspartic acid and D-fructose, which imparts distinct chemical and biological properties.

生物活性

1-Deoxy-1-(L-aspartyl)-D-fructose is a unique compound that has garnered attention due to its potential biological activities, particularly in metabolic pathways and its role as a nutrient. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and biochemical properties.

Chemical Structure and Properties

This compound is a derivative of fructose modified with an L-aspartyl group. Its chemical structure allows it to participate in various metabolic processes, influencing glucose metabolism and potentially serving as a nutrient for specific organisms.

Metabolic Pathways

This compound plays a significant role in metabolic pathways, particularly those related to carbohydrate metabolism. It has been shown to influence glucose uptake and utilization in various cell types. Research indicates that it may act as a substrate for certain enzymes involved in carbohydrate metabolism, thereby impacting overall energy homeostasis.

Nutritional Role

In studies involving Salmonella enterica, this compound was identified as a primary nutrient utilized by the bacteria during growth in inflamed intestinal environments. This finding highlights its potential as a critical nutrient source that could be targeted for therapeutic interventions against infections caused by Salmonella .

Study on Nutrient Utilization

A notable study demonstrated that Salmonella relies heavily on this compound during inflammation. Mutants unable to utilize this compound exhibited significantly reduced growth rates, suggesting its importance in bacterial survival under competitive conditions .

Cellular Effects

Research has shown that this compound can influence cellular processes such as signaling pathways and gene expression. Its interaction with cellular components may lead to changes in metabolic flux and energy production .

Enzyme Interactions

The compound has been found to interact with various enzymes, potentially acting as an inhibitor or modulator of enzyme activity. Such interactions could alter metabolic pathways, leading to significant physiological effects .

Data Table: Biological Activities of this compound

| Biological Activity | Description |

|---|---|

| Metabolic Role | Involved in glucose metabolism; influences energy homeostasis |

| Nutritional Source | Serves as a primary nutrient for Salmonella during intestinal inflammation |

| Cellular Signaling | Affects gene expression and cell signaling pathways |

| Enzyme Interaction | Modulates enzyme activity; potential inhibitor of specific metabolic enzymes |

属性

IUPAC Name |

(2S)-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO9/c12-3-6(14)9(18)8(17)5(13)2-11-4(10(19)20)1-7(15)16/h4,6,8-9,11-12,14,17-18H,1-3H2,(H,15,16)(H,19,20)/t4-,6+,8+,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBBXRCQSHPEJRH-WGDRPHDWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)NCC(=O)C(C(C(CO)O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)NCC(=O)[C@H]([C@@H]([C@@H](CO)O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401314135 | |

| Record name | Fructose-aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401314135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31105-02-9 | |

| Record name | Fructose-aspartic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31105-02-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(1-Deoxy-D-fructos-1-yl)aspartic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031105029 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fructose-aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401314135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(1-DEOXY-D-FRUCTOSYL)-L-ASPARTIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XLZ6O6W5N5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。